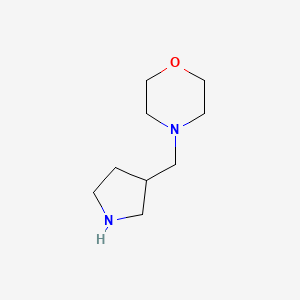

![molecular formula C9H6N2O4 B2834988 [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol CAS No. 21884-35-5](/img/structure/B2834988.png)

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazolines, a class of nitrogen-containing heterocyclic compounds, have broad-spectrum pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition

科学的研究の応用

Synthesis Methodologies

- The synthesis of quinazoline derivatives, including those related to [1,3]Dioxolo[4,5-g]quinazoline-6,8-diol, often involves reactions of anthranilamide with isocyanates, leading to various novel compounds with potential biological activities. These methodologies offer pathways to synthesize highly substituted quinazolines, showcasing the versatility of this chemical framework in drug development (J. Chern et al., 1988).

Biological Activities and Potential Applications

- Quinazoline derivatives have been explored for their anticancer properties, with certain compounds synthesized as analogs of potent antitumor benzo[c]phenanthridine alkaloids. These compounds' activities highlight the therapeutic potential of quinazoline derivatives in oncology research (S. Phillips & R. Castle, 1980).

- The anticonvulsant activity of 6-alkyoxyl[1,2,4]triazolo[1,5-a]quinazoline derivatives has been evaluated, with some compounds showing positive effects. This research suggests the possibility of developing new medications for epilepsy and other seizure disorders (Chunbo Zhang et al., 2011).

- Quinazoline derivatives have also shown antimicrobial properties, with certain compounds displaying potent antibacterial activities against various Gram-positive and Gram-negative bacteria. This indicates the potential use of these compounds in treating bacterial infections (M. N. Nasr et al., 2003).

- The exploration of antioxidant activities in quinazoline derivatives, such as the synthesis of ring junction heterocyclic antioxidants, suggests their potential application in combating oxidative stress-related diseases (Rajesh Sompalle & S. Roopan, 2016).

作用機序

Target of Action

The primary target of [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, leading to changes in the receptor’s function .

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of sleep and mood .

Pharmacokinetics

The compound’s effectiveness in preclinical seizure models suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action on the GABA A receptor results in a decrease in neuronal excitability, which can help to control seizures . In preclinical seizure models, the compound was found to be effective, with significant therapeutic/toxicity profile .

特性

IUPAC Name |

5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-1-6-7(15-3-14-6)2-5(4)10-9(13)11-8/h1-2H,3H2,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXVGQDMUWHFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

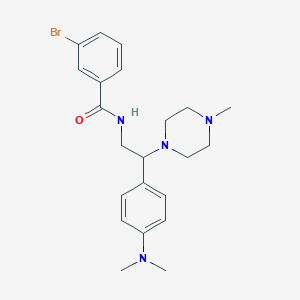

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)

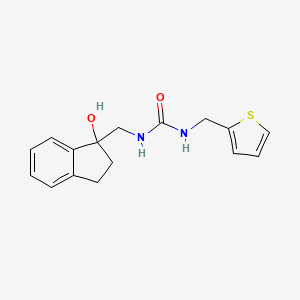

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)

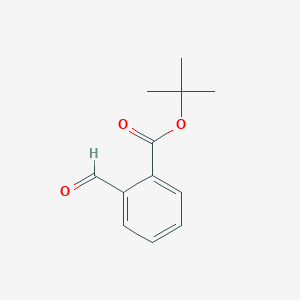

![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)

![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)

![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)